molecular formula C16H19NO3 B1429221 Desethyl methyl etodolac CAS No. 109518-47-0

Desethyl methyl etodolac

Cat. No. B1429221
M. Wt: 273.33 g/mol
InChI Key: FCSFORLYLNCXPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desethyl methyl etodolac is a biochemical used for proteomics research . It has a molecular formula of C16H19NO3 and a molecular weight of 273.33 .


Synthesis Analysis

The synthesis of etodolac, a drug closely related to Desethyl methyl etodolac, involves reacting 7-ethyl-tryptophol with methyl 3-oxo-pentanoate . In another study, mutual prodrugs of etodolac were synthesized using amino acids such as cysteine, glutamine, and glutamic acid .


Molecular Structure Analysis

The molecular structure of Desethyl methyl etodolac consists of 16 carbon atoms, 19 hydrogen atoms, and 3 oxygen atoms .


Chemical Reactions Analysis

Etodolac, a drug closely related to Desethyl methyl etodolac, has been shown to form equimolar complexes with hydroxypropyl-β-cyclodextrin and 1:2 complexes with β-cyclodextrin and its methyl derivative .


Physical And Chemical Properties Analysis

Desethyl methyl etodolac has a molecular weight of 273.33 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

  • Topical Formulation Development : Etodolac, a lipophilic anti-inflammatory drug, has been studied for its dermal application potential. Formulations of etodolac in hydrophilic gel forms were explored, particularly focusing on enhancing skin absorption using terpenes like anethole. This approach aims to mitigate gastrointestinal disturbances associated with oral intake and to deliver a high drug concentration directly at the application site (Tas, Ozkan, Okyar, & Savaser, 2007).

  • Transethosomal Gel for Transdermal Delivery : Another study focused on the preparation and characterization of etodolac-loaded transethosomal gel, which is designed for transdermal delivery to treat inflammatory diseases. This study highlighted the optimization of this formulation for better therapeutic efficacy and reduced side effects (Gondkar, Patil, & Saudagar, 2017).

  • Chemopreventive Effects : Research has also explored the chemopreventive effect of etodolac, particularly in the context of biliary carcinogenesis in hamsters. This study suggested that etodolac could potentially prevent chemically induced biliary carcinogenesis, thus indicating a role in cancer prevention (Tsuneoka et al., 2004).

  • Solubility Enhancement Studies : The solubility of etodolac has been a focus of scientific inquiry, aiming to enhance its solubility using co-solvents. This is crucial for improving its bioavailability and effectiveness (Naito et al., 2013).

  • Host–Guest System Characterization : Another approach to improve the drug's bioavailability involved studying its complexation with cyclodextrins, which could enhance aqueous solubility and dissolution rate (Ammar et al., 2013).

  • Enantioselective Analysis : The pharmacokinetics of etodolac enantiomers have been studied, providing insight into the differential absorption and activity of these enantiomers in human plasma (Silva et al., 2016).

  • Transdermal Cubosomes for Arthritis Treatment : The development of transdermal etodolac-loaded cubosomes aimed to improve drug delivery for the treatment of arthritis. This study showcased the potential of using cubosomes for stable and controlled drug delivery via the skin (Salah, Mahmoud, & Kamel, 2017).

  • Effect on Neuropathic Pain : Etodolac has been evaluated for its potential to alleviate neuropathic pain in rat models, offering insights into its use in pain management (Suyama et al., 2004).

Safety And Hazards

Desethyl methyl etodolac is toxic if swallowed and causes serious eye irritation . It should be handled with care to avoid dust formation and contact with skin, eyes, or clothing .

properties

IUPAC Name

2-(8-ethyl-1-methyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-3-10-5-4-6-11-12-7-8-20-16(2,9-13(18)19)15(12)17-14(10)11/h4-6,17H,3,7-9H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCSFORLYLNCXPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40732111
Record name (8-Ethyl-1-methyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desethyl methyl etodolac

CAS RN

109518-47-0
Record name Desethyl methyl etodolac
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109518470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (8-Ethyl-1-methyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-METHYL ETODOLAC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13A700KGO9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Desethyl methyl etodolac
Reactant of Route 2
Desethyl methyl etodolac
Reactant of Route 3
Desethyl methyl etodolac
Reactant of Route 4
Desethyl methyl etodolac
Reactant of Route 5
Desethyl methyl etodolac
Reactant of Route 6
Desethyl methyl etodolac

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.